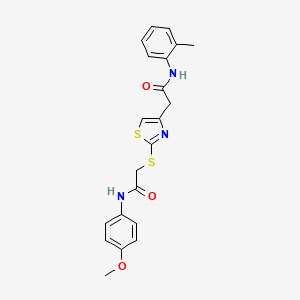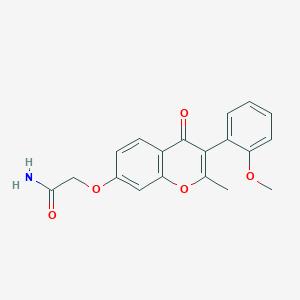
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPO is a small molecule that has the ability to selectively inhibit protein-protein interactions, making it a valuable tool in drug discovery and development. In
Mechanism of Action
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide works by binding to specific proteins and disrupting their interactions with other proteins. This disruption can lead to changes in cellular processes, such as cell signaling and gene expression. N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been shown to selectively inhibit protein-protein interactions, making it a valuable tool in drug discovery and development.
Biochemical and Physiological Effects:
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool in drug discovery and development, as it allows researchers to target specific proteins. However, N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a small molecule and may not be effective in inhibiting protein-protein interactions that involve large protein complexes. Additionally, N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide may not be effective in inhibiting protein-protein interactions that occur in specific cellular compartments.
Future Directions
There are many potential future directions for research involving N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. One area of research could focus on the development of new drugs that target specific proteins using N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. Another area of research could focus on the use of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in the study of specific diseases, such as cancer and Alzheimer's disease. Additionally, future research could explore the potential use of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in combination with other drugs to enhance their effectiveness.
Synthesis Methods
The synthesis of N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of mesitylene with ethyl oxalyl chloride to form N1-mesityloxamide. The second step involves the reaction of N1-mesityloxamide with 2-(2-phenylmorpholino)ethylamine to form N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. The final product is then purified using column chromatography.
Scientific Research Applications
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been extensively studied for its potential use in drug discovery and development. It has been shown to selectively inhibit protein-protein interactions, making it a valuable tool in the development of drugs that target specific proteins. N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been used in the study of various diseases, including cancer, Alzheimer's disease, and viral infections. It has also been used to study the role of specific proteins in cellular processes.
properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16-13-17(2)21(18(3)14-16)25-23(28)22(27)24-9-10-26-11-12-29-20(15-26)19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBZVKMXHIZWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-mesityl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2784288.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid](/img/structure/B2784291.png)

![N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2784294.png)
![4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2784295.png)

![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2784298.png)
![5-chloro-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2784299.png)


![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)
![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2784309.png)